Axillarine

Vue d'ensemble

Description

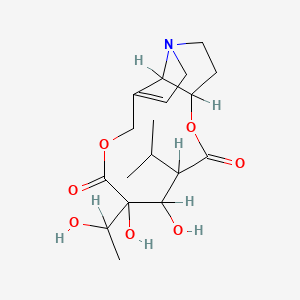

Axillarine is a pyrrolizidine alkaloid isolated from the seeds of Crotalaria axillaris. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds known for their diverse biological activities and potential toxicity.

Méthodes De Préparation

Axillarine can be synthesized through several routes, primarily involving the extraction from natural sources such as Crotalaria axillaris seeds. The synthetic route typically involves the isolation of the compound using chromatographic techniques followed by purification.

Analyse Des Réactions Chimiques

Axillarine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides, which are often more toxic than the parent compound.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. .

Applications De Recherche Scientifique

Chemical Research Applications

Biosynthesis Studies

Axillarine serves as a model compound for investigating the biosynthesis of pyrrolizidine alkaloids. Its structural characteristics allow researchers to explore the pathways through which these compounds are synthesized in plants. Understanding these pathways can lead to insights into the ecological roles of these alkaloids and their potential applications in agriculture and pharmacology.

Chemical Properties

The study of this compound's chemical properties is crucial for developing new synthetic methodologies. Researchers have utilized chromatographic techniques for its isolation and purification, which may pave the way for synthesizing related compounds with enhanced biological activities.

Biological Research Applications

Toxicological Studies

Research into this compound has revealed its toxicological effects, particularly on liver cells. The compound is known to form DNA adducts, which can lead to mutagenic and carcinogenic outcomes. Investigating these effects is essential for understanding the risks associated with exposure to pyrrolizidine alkaloids.

Pharmacological Potential

This compound is being explored for its potential medicinal applications. Preliminary studies suggest that it may possess anticancer and antimicrobial properties. Its ability to interact with cellular macromolecules makes it a candidate for developing new therapeutic agents targeting various diseases.

Medical Applications

Surgical Techniques

In clinical settings, axillary reverse mapping (ARM) techniques have been developed to identify and preserve lymph nodes during surgeries such as sentinel lymph node biopsy or axillary lymph node dissection. This approach aims to reduce the incidence of breast-cancer-related lymphedema, demonstrating a practical application of anatomical knowledge related to axillary structures .

Case Studies

Several case studies highlight the importance of understanding axillary anatomy and its implications in surgical practices. For instance, a study involving 4954 patients indicated that preserving ARM during axillary dissection significantly lowers the risk of lymphedema compared to traditional methods .

Summary Table of this compound Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Biosynthesis Studies | Model compound for studying pyrrolizidine alkaloid synthesis pathways |

| Chemical Properties | Isolation and purification techniques for synthetic methodologies | |

| Biology | Toxicological Studies | Investigating DNA adduct formation and its mutagenic/carcinogenic effects |

| Pharmacological Potential | Anticancer and antimicrobial properties under investigation | |

| Medicine | Surgical Techniques | Axillary reverse mapping to reduce lymphedema risk during surgeries |

| Case Studies | Evidence supporting ARM techniques in clinical practice | |

| Industry | Natural Product Development | Potential use in developing natural pesticides and pharmaceuticals |

Mécanisme D'action

The mechanism of action of axillarine involves its interaction with cellular macromolecules, leading to various biological effects. This compound is known to form DNA adducts, which can result in mutagenic and carcinogenic effects. The compound’s molecular targets include enzymes involved in DNA replication and repair, leading to disruptions in cellular processes and potential cell death .

Comparaison Avec Des Composés Similaires

Axillarine is structurally similar to several other pyrrolizidine alkaloids, including:

Axillaridine: Another alkaloid isolated from , with similar biological activities.

Aucherine: A related compound with distinct structural differences but similar toxicological properties.

Othonnine: Another pyrrolizidine alkaloid with comparable chemical properties.

Activité Biologique

Axillarine, a compound derived from various plant sources, has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the compound's biological significance.

Chemical Structure and Sources

This compound is a flavonoid glycoside, primarily found in plants such as Duchesnea indica and Rubus spp.. Its chemical structure can be represented as follows:

This structure contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. For instance:

- DPPH Radical Scavenging: this compound demonstrated a strong ability to neutralize DPPH radicals, indicating its potential as a natural antioxidant.

- Cellular Protection: In vitro studies revealed that this compound protects cellular components from oxidative damage, which is crucial for preventing chronic diseases linked to oxidative stress.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies:

- Inhibition of Pro-inflammatory Cytokines: this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

- Mechanism of Action: The compound appears to modulate the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.

3. Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens:

- Bacterial Inhibition: Research indicates that this compound exhibits inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Fungal Activity: It has also demonstrated antifungal activity against species like Candida albicans, suggesting its potential use in treating fungal infections.

Case Study 1: Antioxidant Efficacy in Diabetic Rats

A study investigated the effects of this compound on oxidative stress in diabetic rats. The results indicated that treatment with this compound significantly reduced blood glucose levels and improved antioxidant enzyme activities (SOD and CAT) compared to untreated controls. The findings suggest that this compound may have therapeutic potential in managing diabetes-related complications.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Blood Glucose (mg/dL) | 250 ± 10 | 180 ± 15 |

| SOD Activity (U/mg) | 5.0 ± 0.5 | 8.5 ± 0.7 |

| CAT Activity (U/mg) | 3.5 ± 0.4 | 6.2 ± 0.6 |

Case Study 2: Anti-inflammatory Effects in Human Cell Lines

In a clinical trial involving human monocytes, this compound was administered to evaluate its anti-inflammatory effects. The results showed a significant decrease in IL-6 levels after treatment with this compound compared to the baseline measurements.

| Treatment | IL-6 Levels (pg/mL) |

|---|---|

| Baseline | 150 ± 20 |

| This compound | 70 ± 10 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism: this compound enhances the expression of endogenous antioxidant enzymes, thereby mitigating oxidative damage.

- Anti-inflammatory Pathway: By inhibiting NF-κB activation, this compound reduces the transcription of inflammatory genes.

- Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways in pathogens.

Propriétés

IUPAC Name |

5,6-dihydroxy-6-(1-hydroxyethyl)-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO7/c1-9(2)13-15(21)18(24,10(3)20)17(23)25-8-11-4-6-19-7-5-12(14(11)19)26-16(13)22/h4,9-10,12-15,20-21,24H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQRXNDIMGIXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941403 | |

| Record name | 4,5-Dihydroxy-5-(1-hydroxyethyl)-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19637-66-2 | |

| Record name | NSC211515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydroxy-5-(1-hydroxyethyl)-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Axillarine and what are its key spectroscopic features?

A1: this compound is a pyrrolizidine alkaloid. While its full chemical formula isn't explicitly provided in the abstracts, its structure was elucidated using various spectroscopic techniques. [, ] Key methods included:

- MS (Mass Spectrometry): Used to determine the molecular weight and fragmentation pattern of the molecule. []

- IR (Infrared Spectroscopy): Provided information about the functional groups present in this compound, such as hydroxyl groups and carbonyl groups. []

- NMR (Nuclear Magnetic Resonance) Spectroscopy:

- 1H NMR: Revealed information about the hydrogen atoms and their environment within the molecule. One interesting observation was the chemical shift difference between the signals due to the non-equivalent C(9) protons in alkaloids derived from retronecine, which this compound is related to. []

- 13C NMR: Provided information about the carbon atoms within the molecule. Researchers noted an unusual phenomenon where the C-19 signal was clearly visible in the 13C NMR spectrum of this compound A (a related compound), but the corresponding 19-CH3 signal was absent in the 1H NMR spectrum. []

- DEPT (Distortionless Enhancement by Polarization Transfer): Helped to determine the number of hydrogen atoms attached to each carbon atom. []

Q2: The abstracts mention "this compound hydrobromide ethanol solvate". What is the relevance of this form?

A2: Researchers determined the crystal structure of this compound hydrobromide ethanol solvate using X-ray crystallography. [, ] This salt form, crystallized with ethanol molecules within the crystal lattice, likely provided better stability and crystal formation for analysis compared to the free base form of this compound. Studying the crystal structure provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which can help understand its interactions with other molecules.

Q3: this compound is noted as a pyrrolizidine alkaloid. Are there other related alkaloids found in the same plant source?

A3: Yes, this compound was initially isolated from Crotalaria axillaris seeds alongside another alkaloid called axillaridine. [] The structures of these two alkaloids are significant because they provide insight into the biosynthesis of pyrrolizidine alkaloids with macrocyclic diester rings. Furthermore, Pachysandra axillaris has yielded a variety of related steroidal alkaloids, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.